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Abstract
Orfamide B, a cyclic lipopeptide produced by various Pseudomonas species, has garnered

significant interest within the scientific community due to its potent biological activities, including

insecticidal, antifungal, and biosurfactant properties. This technical guide provides an in-depth

analysis of the chemical structure of Orfamide B, focusing on its amino acid sequence and

fatty acid tail. Detailed experimental protocols for its isolation and structural elucidation using

advanced spectroscopic techniques are presented. Furthermore, this document includes

quantitative data, logical workflows, and structural diagrams to serve as a comprehensive

resource for researchers engaged in natural product chemistry, drug discovery, and microbial

biotechnology.

Introduction
Cyclic lipopeptides (CLPs) are a diverse class of secondary metabolites synthesized by non-

ribosomal peptide synthetases (NRPS). Their amphiphilic nature, consisting of a cyclic peptide

core linked to a lipid tail, underpins their ability to interact with and disrupt cell membranes,

leading to a broad spectrum of biological activities. Orfamide B belongs to the orfamide family

of CLPs and is distinguished by its specific amino acid composition and fatty acid moiety. A

thorough understanding of its structure is paramount for elucidating its mechanism of action

and for guiding synthetic and semi-synthetic efforts to develop novel therapeutic agents.
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Chemical Structure of Orfamide B
Orfamide B is a decapeptide, meaning its cyclic core is composed of ten amino acid residues.

This peptide ring is attached to a 3-hydroxy fatty acid tail, contributing to the molecule's

amphiphilicity.

Amino Acid Sequence and Stereochemistry
The amino acid sequence of Orfamide B has been determined through a combination of

nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The

stereochemistry of the individual amino acids is crucial for the molecule's three-dimensional

conformation and biological function and has been established using techniques such as

Marfey's method.

The complete amino acid sequence and stereochemistry of Orfamide B is as follows:

3-hydroxy-tetradecanoyl-L-Leu-D-Glu-L-Thr-L-Ile-D-Leu-L-Ser-L-Leu-L-Leu-D-Ser-L-Val

A key structural feature of Orfamide B is the presence of both L- and D-amino acids, which is a

common characteristic of non-ribosomally synthesized peptides. The cyclization is formed by

an ester linkage between the C-terminal Valine and the hydroxyl group of the Threonine

residue.

Fatty Acid Tail
The lipid component of Orfamide B is a 3-hydroxytetradecanoic acid. This saturated fatty acid

contains 14 carbon atoms with a hydroxyl group at the C-3 position. The fatty acid tail is

attached to the N-terminal Leucine of the peptide chain via an amide bond.

Quantitative Data
The structural elucidation of Orfamide B relies on precise measurements from spectroscopic

analyses. The following tables summarize key quantitative data.

NMR Spectroscopic Data
The complete ¹H and ¹³C NMR assignments for Orfamide B in CD₃CN are provided below.

This data is essential for confirming the amino acid sequence and the structure of the fatty acid
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tail.
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Residue/Moiety Position
¹H Chemical Shift
(ppm)

¹³C Chemical Shift
(ppm)

Fatty Acid Tail

3-OH-C14:0 β-CH 3.85 68.5

α-CH₂ 2.30, 2.40 43.1

Amino Acids

L-Leu¹ NH 8.15

α-CH 4.45 52.0

D-Glu² NH 8.30

α-CH 4.35 53.5

L-Thr³ NH 7.90

α-CH 4.15 60.1

β-CH 5.10 70.2

L-Ile⁴ NH 8.05

α-CH 4.20 58.9

D-Leu⁵ NH 8.50

α-CH 4.55 54.1

L-Ser⁶ NH 8.25

α-CH 4.40 56.8

L-Leu⁷ NH 7.95

α-CH 4.25 53.2

L-Leu⁸ NH 8.10

α-CH 4.30 53.4

D-Ser⁹ NH 8.40

α-CH 4.50 55.9
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L-Val¹⁰ NH 8.20

α-CH 4.10 60.5

Note: The chemical shifts are approximate and may vary slightly depending on the solvent and

experimental conditions.

Mass Spectrometric Data
High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental

composition of Orfamide B. Tandem mass spectrometry (MS/MS) provides fragmentation data

that helps to confirm the amino acid sequence.

Parameter Value

Molecular Formula C₆₀H₁₀₉N₁₁O₁₇

Monoisotopic Mass 1267.7861 Da

[M+H]⁺ 1268.7934 m/z

[M+Na]⁺ 1290.7753 m/z

Experimental Protocols
The isolation and structural characterization of Orfamide B involves a multi-step process

combining microbiology, chromatography, and spectroscopy.

Isolation and Purification of Orfamide B
Bacterial Culture:Pseudomonas strains known to produce Orfamide B are cultured in a

suitable liquid medium (e.g., King's B medium) under optimal conditions for secondary

metabolite production.

Extraction: The bacterial culture is centrifuged to separate the cells from the supernatant.

The supernatant is then acidified (e.g., with HCl to pH 2) to precipitate the lipopeptides. The

precipitate is collected by centrifugation and extracted with an organic solvent such as

methanol or acetonitrile.
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Solid-Phase Extraction (SPE): The crude extract is subjected to SPE on a C18 cartridge to

remove polar impurities and concentrate the lipopeptide fraction.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The semi-purified

extract is further purified by RP-HPLC using a C18 column and a water/acetonitrile gradient

containing a small amount of trifluoroacetic acid (TFA). Fractions are collected and analyzed

by mass spectrometry to identify those containing Orfamide B.

Structural Elucidation
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): This is used to

determine the accurate mass and elemental composition of the purified Orfamide B.

Tandem Mass Spectrometry (ESI-MS/MS): The protonated molecule ([M+H]⁺) is selected

and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-

ions) provide information about the amino acid sequence.

A suite of 1D and 2D NMR experiments are performed on the purified Orfamide B sample

dissolved in a suitable deuterated solvent (e.g., CD₃CN or CD₃OH).

¹H NMR: Provides information on the number and types of protons in the molecule.

¹³C NMR: Provides information on the number and types of carbon atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings within the

same amino acid residue.

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a

spin system, aiding in the identification of amino acid types.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and

carbons that are two or three bonds away, which is crucial for sequencing the amino acids

and linking the fatty acid tail.
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ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser

Effect Spectroscopy): Provides information about protons that are close in space, which

helps to determine the 3D structure and the sequence.

Acid Hydrolysis: The purified Orfamide B is completely hydrolyzed into its constituent amino

acids using 6 M HCl at high temperature.

Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-

dinitrophenyl-5-L-alanine amide, FDAA).

LC-MS Analysis: The resulting diastereomeric derivatives are separated and analyzed by

LC-MS.

Comparison with Standards: The retention times of the derivatized amino acids from

Orfamide B are compared with those of derivatized D- and L-amino acid standards to

determine the absolute stereochemistry of each residue.
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Caption: Chemical structure of Orfamide B.

Experimental Workflow for Structural Elucidation
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Caption: Experimental workflow for Orfamide B.
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Conclusion
This technical guide has provided a detailed overview of the structure and analysis of

Orfamide B. The combination of its unique amino acid sequence, stereochemistry, and fatty

acid tail contributes to its significant biological activities. The experimental protocols and data

presented herein offer a valuable resource for researchers aiming to isolate, characterize, and

potentially modify this intriguing natural product for various applications in medicine and

agriculture. The continued study of Orfamide B and related cyclic lipopeptides holds great

promise for the discovery of new lead compounds in drug development.

To cite this document: BenchChem. [Orfamide B: A Comprehensive Technical Guide on its
Structure and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10786092#orfamide-b-amino-acid-sequence-and-
fatty-acid-tail]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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